molecular formula C20H18FN3O2S B2571297 N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 872695-24-4

N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2571297
CAS No.: 872695-24-4
M. Wt: 383.44
InChI Key: DWTJUDLOGAHZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 3-methoxyphenyl group at the 6-position and a thioacetamide linkage at the 3-position. The acetamide nitrogen is further functionalized with a 4-fluorobenzyl group. This structure combines aromatic heterocycles (pyridazine), electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, and a sulfur-containing thioether bridge, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-26-17-4-2-3-15(11-17)18-9-10-20(24-23-18)27-13-19(25)22-12-14-5-7-16(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTJUDLOGAHZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the pyridazine core.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting the pyridazine derivative with a thioacetic acid derivative under appropriate conditions.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the thioacetamide with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the selection of cost-effective reagents, optimization of reaction conditions, and implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Studies are ongoing to determine its efficacy and safety in various disease models.

Industry

Industrially, the compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity, while the thioacetamide moiety could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Pyridazine-Based Thioacetamide Derivatives

Pyridazine-thioacetamide derivatives share a common scaffold but vary in substituent patterns. Key examples include:

Compound Name Substituents (Pyridazine Position 6) Thioacetamide Modification Key Data (Activity/Properties) Source
N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide (Target) 3-methoxyphenyl 4-fluorobenzyl N/A (Structural focus) N/A
2-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl]-N-(tetrahydrofurfuryl)acetamide 4-methylphenyl Tetrahydrofurfuryl N/A (Synthetic intermediate)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Thien-2-yl 5-ethyl-1,3,4-thiadiazol-2-yl N/A (Structural focus)

Analysis :

  • Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance solubility and π-π stacking interactions compared to 4-methylphenyl () or thienyl () groups.

Carbonic Anhydrase (CA) Inhibitors

Quinazoline- and pyridazine-based thioacetamides show CA inhibitory activity. Notable comparisons:

Compound Name Core Structure KI (nM, hCA I) KI (nM, hCA II) Key Structural Feature Source
N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide (12) Quinazoline 548.6 N/A 4-fluorophenyl, sulfamoylphenethyl
N-(4-fluorobenzyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide (18) Quinazoline 2048 N/A 4-fluorobenzyl, sulfamoylphenethyl

Analysis :

  • Substituent Impact : Replacing the 4-fluorophenyl group in compound 12 with a 4-fluorobenzyl group (compound 18) reduces hCA I inhibition by ~4-fold (KI: 548.6 vs. 2048 nM). This suggests that benzyl substituents may introduce steric hindrance or alter binding pocket interactions compared to phenyl groups .
  • Core Structure : The target compound’s pyridazine core may exhibit distinct binding kinetics compared to quinazoline-based inhibitors, warranting further enzymatic profiling.

Anticonvulsant Thioacetamide Derivatives

Benzothiazole-thioacetamide hybrids demonstrate potent anticonvulsant activity:

Compound Name ED50 (MES Test, mg/kg) Protective Index (MES) Key Structural Feature Source
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) 54.8 8.96 4-fluorobenzyloxy, triazole-thioether

Analysis :

  • Fluorinated Substituents : The 4-fluorobenzyl group in compound 5j contributes to its high protective index (8.96), likely due to enhanced blood-brain barrier penetration. The target compound’s 4-fluorobenzyl group may similarly improve bioavailability in neurological applications .
  • Thioether Linkage : The thioacetamide moiety in both compounds is critical for activity, suggesting a shared mechanism of action via sulfur-mediated interactions.

Analysis :

  • Synthetic Feasibility: High yields (72–88% in ) for thiadiazole-thioacetamides suggest efficient synthetic routes for similar compounds.
  • Thermal Stability : Melting points for thioacetamide derivatives typically range 130–170°C, indicating moderate thermal stability, which may correlate with crystallinity and storage conditions .

Biological Activity

N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a 4-fluorobenzylthio group and an acetamide moiety. The synthesis typically involves the reaction of 4-fluorobenzylthiol with a pyridazine derivative, often using potassium carbonate as a base in dimethylformamide (DMF) under heat to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which suggests potential applications in managing diabetes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, comparable to established antibiotics. For instance, compounds derived from similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli, indicating that modifications like the addition of the 4-fluorobenzyl and methoxyphenyl groups may enhance antimicrobial activity .

Anticancer Activity

Research into the anticancer properties of pyridazine derivatives, including this compound, has indicated promising results. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, certain derivatives have been noted for their ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits α-glucosidase

Case Study: Antimicrobial Activity

In a study evaluating various pyridazine derivatives, this compound was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be comparable to that of standard antibiotics like ampicillin, indicating its potential as an antimicrobial agent .

Case Study: Anticancer Potential

Another investigation focused on the anticancer effects of related compounds showed that derivatives with similar structures could significantly reduce viability in breast cancer cell lines through apoptosis induction. The low cytotoxicity observed in normal cells suggests that this compound could be developed further for targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide, and how can reaction yields be improved?

Answer: Key steps include nucleophilic substitution for introducing the 4-fluorobenzyl group and thioether formation between pyridazine and acetamide moieties. A method involving iron powder reduction under acidic conditions (for nitro group reduction) and condensation with cyanoacetic acid (as in ) can be adapted. To improve yields:

  • Use Pd-based catalysts for Suzuki-Miyaura coupling of the 3-methoxyphenyl group to pyridazine .
  • Optimize solvent polarity (e.g., DMF for solubility) and reaction time (monitor via TLC/HPLC).
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

Answer:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with analogs (e.g., pyridazin-3-yl thioethers in show characteristic δ 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS [M+H]+ ~470–500 Da range for similar acetamide derivatives) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What physicochemical properties are critical for solubility and bioavailability studies?

Answer:

  • logP : Calculated XlogP ~2.6 (similar to ’s analogs) indicates moderate lipophilicity, requiring DMSO for stock solutions .
  • Hydrogen Bonding : 1 donor, 5 acceptors () suggest limited aqueous solubility; use co-solvents (e.g., PEG-400) for in vitro assays .
  • Polar Surface Area (PSA) : 87.5 Ų () implies moderate membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Core Modifications : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., 4-CF3_3) to enhance target binding (see for trifluoromethyl effects) .
  • Thioether Linker : Substitute with sulfone or sulfonamide to improve metabolic stability (as in ) .
  • In Silico Screening : Dock analogs into target proteins (e.g., kinases) using PyMOL or AutoDock to prioritize synthesis .

Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:

  • Dose-Response Profiling : Test across a wide concentration range (nM–µM) to identify off-target effects .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism (e.g., ’s hypoxia-targeting analogs) .
  • Assay Reproducibility : Validate in multiple cell lines (e.g., HEK293 vs. HeLa) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can in vivo pharmacokinetic parameters be evaluated for this compound?

Answer:

  • ADME Profiling : Conduct liver microsome assays (CYP450 stability) and plasma protein binding (ultrafiltration) .
  • PET Imaging : Radiolabel with 19F^{19}F (as in ) to track biodistribution in rodent models .
  • Pharmacokinetic Modeling : Use WinNonlin to calculate AUC, t1/2t_{1/2}, and clearance rates from plasma concentration-time curves .

Q. What strategies improve selectivity for target enzymes over closely related isoforms?

Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Crystal Structures : Resolve co-crystal structures with targets (e.g., EGFR T790M) to guide residue-specific modifications .
  • Proteomic Analysis : Use SILAC labeling to quantify protein binding in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.